Heplisav

Vue d'ensemble

Description

Heplisav-B (Hepatitis B Vaccine, Recombinant [Adjuvanted]) is a novel hepatitis B virus (HBV) vaccine developed by Dynavax Technologies. It combines recombinant hepatitis B surface antigen (HBsAg) with a proprietary immunostimulatory phosphorothioate oligodeoxynucleotide (ISS 1018), a Toll-like receptor 9 (TLR9) agonist designed to enhance innate and adaptive immune responses . Approved by the FDA in 2017, this compound-B is administered in two doses (0 and 1 month), contrasting with conventional HBV vaccines requiring three doses (0, 1, and 6 months) . Its development faced regulatory hurdles due to initial safety concerns, including a case of Wegener’s granulomatosis reported in Phase III trials, which delayed approval until additional data confirmed its safety profile .

This compound-B demonstrates superior seroprotection rates (SPR), particularly in high-risk populations such as individuals with chronic kidney disease, smokers, and obese patients. For example, in end-stage renal disease (ESRD) patients, this compound-B achieved a 95.1% SPR versus 81.1% with Engerix-B (GlaxoSmithKline’s standard HBV vaccine) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heplisav is produced using recombinant DNA technology. The hepatitis B surface antigen is expressed in a recombinant strain of yeast, specifically Hansenula polymorpha. The antigen is then purified and combined with the cytidine phosphoguanosine 1018 adjuvant, a 22-mer phosphothioate oligonucleotide containing unmethylated CpG motifs .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the recombinant yeast strain, followed by purification of the hepatitis B surface antigen. The purified antigen is then formulated with the cytidine phosphoguanosine 1018 adjuvant in a sterile solution for injection .

Analyse Des Réactions Chimiques

Types of Reactions: Heplisav primarily undergoes immunological reactions rather than traditional chemical reactions. When administered, it stimulates the immune system to produce specific antibodies against the hepatitis B surface antigen .

Common Reagents and Conditions: The key components involved in this compound’s formulation are the recombinant hepatitis B surface antigen and the cytidine phosphoguanosine 1018 adjuvant. The vaccine is administered intramuscularly, typically in the deltoid region .

Major Products Formed: The major product formed from the administration of this compound is the production of antibodies against the hepatitis B surface antigen, providing immunity against hepatitis B virus infection .

Applications De Recherche Scientifique

Immunogenicity and Efficacy

Heplisav-B has demonstrated superior immunogenicity compared to existing HBV vaccines. In clinical trials, it achieved seroprotection rates (SPR) of 90-100% in healthy adults, significantly higher than the 70.5-90.2% rates seen with Engerix-B, the standard vaccine utilizing aluminum-based adjuvants .

Table 1: Comparison of Seroprotection Rates

| Population Group | This compound-B SPR | Engerix-B SPR | Difference |

|---|---|---|---|

| Adults aged 18-28 | 100% | 90.2% | +9.8% |

| Adults aged 18-55 | 97.9% | 81.1% | +16.8% |

This enhanced efficacy is particularly beneficial for populations that traditionally have lower response rates to vaccinations, such as those with chronic liver disease (CLD). In studies involving patients with CLD, this compound-B produced a seroconversion rate of approximately 67.5%, compared to only 45% for Engerix-B .

Safety Profile

The safety profile of this compound-B has been shown to be comparable to that of existing HBV vaccines. Clinical trials have reported similar rates of adverse events between this compound-B and Engerix-B, indicating that this compound-B is well-tolerated across different populations .

Cost-Effectiveness and Compliance

This compound-B's two-dose regimen administered over one month may improve patient compliance compared to traditional three-dose schedules that span six months . Additionally, studies suggest that this compound-B may be more cost-effective in high-risk groups such as individuals with chronic kidney disease (CKD), diabetes, and healthcare workers due to its higher efficacy and shorter vaccination schedule .

Applications in Special Populations

Research has explored the use of this compound-B in various special populations:

- Patients with Chronic Liver Disease : Limited studies indicate promising results in patients with CLD, highlighting its potential for broader application in this vulnerable group.

- Individuals Living with HIV : A study involving adults living with HIV showed that a three-dose regimen of this compound-B provided full protection against HBV infection, indicating its effectiveness even in immunocompromised populations .

Case Study: Efficacy in Patients with Chronic Liver Disease

A study conducted on 120 patients with CLD found that this compound-B resulted in a seroconversion rate of 67.5%, demonstrating its potential effectiveness in this population where traditional vaccines often fail .

Case Study: HIV Positive Individuals

In a trial involving HIV-positive adults, none of the participants who received the three-dose series of this compound-B showed evidence of HBV infection post-vaccination, underscoring its efficacy in immunocompromised individuals .

Mécanisme D'action

Heplisav works by stimulating the immune system to produce specific antibodies against the hepatitis B surface antigen. The cytidine phosphoguanosine 1018 adjuvant enhances this immune response by activating toll-like receptor 9, which leads to the production of cytokines and other immune mediators . This results in a robust and long-lasting immune response against the hepatitis B virus .

Comparaison Avec Des Composés Similaires

Comparison with Engerix-B (Standard HBV Vaccine)

Efficacy and Immunogenicity

Heplisav-B’s TLR9-mediated adjuvant system drives faster and stronger immune responses. Key comparative data include:

Comparison with Other Adjuvanted HBV Vaccines

CPG 7909 (TLR9 Agonist Adjuvant)

This compound-B’s ISS 1018 has demonstrated superior clinical validation, with robust SPRs across diverse populations.

Fendrix (AS04 Adjuvant System)

It is approved for ESRD patients but requires four doses. This compound-B’s two-dose regimen and higher SPR (95.1% vs. ~87% with Fendrix in similar populations) position it as a more efficient alternative .

Long-Term Efficacy and Special Populations

A 2022 real-world study comparing this compound-B and Engerix-B in dialysis patients confirmed this compound-B’s sustained superiority, with SPRs remaining >90% at 12 months post-vaccination versus <75% for Engerix-B . This underscores its utility in immunocompromised populations, where conventional vaccines often underperform.

Activité Biologique

Heplisav-B is a recombinant hepatitis B vaccine that incorporates the hepatitis B surface antigen (HBsAg) along with the novel adjuvant CpG 1018. This combination is designed to enhance the immune response against the hepatitis B virus (HBV). The following sections detail the biological activity, immunogenicity, and clinical findings associated with this compound-B.

This compound-B functions through a dual mechanism:

- Recombinant HBsAg : The primary component, HBsAg, serves as the target for the immune response, prompting the body to produce antibodies against HBV.

- CpG 1018 Adjuvant : This 22-mer immunostimulatory oligonucleotide activates plasmacytoid dendritic cells via Toll-like receptor 9 (TLR-9). This activation enhances antigen presentation and promotes Th1 T-cell differentiation, leading to a robust immune response characterized by increased production of interferon-alpha (IFN-α) and interleukin-12 (IL-12) .

Immunogenicity

This compound-B has demonstrated superior immunogenicity compared to traditional vaccines such as Engerix-B. Key findings from clinical trials include:

- Seroprotection Rates (SPR) : In pooled analyses from multiple trials (HBV-10, HBV-16, and HBV-23), this compound-B achieved an SPR of 95.7% compared to 79.5% for Engerix-B, indicating a significant advantage in inducing protective antibody levels (anti-HBs ≥ 10 mIU/mL) .

Table 1: Comparison of Seroprotection Rates

| Vaccine | N | n | SPR (%) | 95% CI |

|---|---|---|---|---|

| This compound-B | 8701 | 8327 | 95.7 | (95.3 - 96.1) |

| Engerix-B | 3643 | 2898 | 79.5 | (78.2 - 80.8) |

| Difference | 16.2 | (14.8 - 17.6) |

Clinical Trials and Efficacy

This compound-B has been evaluated in several pivotal clinical trials:

- Phase III Trials : Two major studies demonstrated that a two-dose schedule of this compound-B administered at months 0 and 1 elicited rapid and sustained immune responses in adults aged 18 to 70 years, including those with comorbidities such as diabetes mellitus .

- Comparison with Traditional Vaccines : In direct comparisons, this compound-B showed higher geometric mean concentrations (GMCs) of anti-HBs compared to Engerix-B, with a GMC ratio of approximately 1.3 .

Table 2: Geometric Mean Concentrations

| Vaccine | N | GMC (mIU/mL) | GMC Ratio |

|---|---|---|---|

| This compound-B | 8701 | 329.1 | |

| Engerix-B | 3642 | 262.3 | 1.3 |

Safety Profile

The safety profile of this compound-B has been found to be comparable to that of traditional vaccines, with no significant adverse events reported beyond those typically associated with vaccinations . The incidence of injection site reactions and systemic events was similar across both this compound-B and Engerix-B groups.

Case Studies

Recent studies have highlighted the effectiveness of this compound-B in specific populations:

- Individuals with Diabetes : A subgroup analysis indicated that this compound-B was particularly effective in inducing seroprotection in individuals with type II diabetes, achieving significantly higher SPRs than traditional vaccines .

- Chronic Kidney Disease Patients : In patients with chronic kidney disease, a three-dose regimen of this compound-B yielded superior immune responses compared to four doses of conventional vaccines .

Q & A

Basic Research Questions

Q. What key considerations should guide the design of clinical trials evaluating Heplisav’s immunogenicity?

- Methodological Answer : Trials should prioritize randomized, double-blind designs with active comparators (e.g., Engerix-B) to minimize bias. Inclusion criteria must align with ACIP guidelines, focusing on adult populations (≥18 years) and excluding individuals with prior HBV vaccination or immunosuppression. Sample size calculations should account for seroprotection rates (anti-HBs ≥10 mIU/mL) as the primary endpoint, with stratification by age and comorbidities .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic studies?

- Methodological Answer : Follow standardized protocols for blood sample collection (timing, storage conditions) and anti-HBs quantification using validated ELISA kits. Document all experimental variables (e.g., adjuvant batch, storage temperature) as per Beilstein Journal guidelines. Include at least three independent replicates and report mean ± SD for antibody titers. For novel compounds, provide full characterization data (e.g., NMR, HPLC purity) in supplementary materials .

Q. What strategies are effective for conducting a literature review on this compound’s safety profile?

- Methodological Answer : Use systematic search terms (e.g., "this compound," "HepB-CpG," "1018 ISS") across MEDLINE, Embase, and Cochrane databases. Filter studies using ACIP’s exclusion criteria (e.g., exclude non-human studies or non-licensed formulations). Prioritize abstracts for relevance, then skim full texts for adverse event (AE) data, noting incidence rates of common AEs (e.g., fatigue, injection-site pain) and severe outcomes (anaphylaxis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s immunogenicity data across demographic subgroups?

- Methodological Answer : Apply multivariable regression models to adjust for confounders (age, diabetes status). Conduct subgroup meta-analyses using random-effects models to quantify heterogeneity (I² statistic). For underpowered subgroups (e.g., adults >65 years), perform sensitivity analyses or pool data from multiple trials, adhering to PRISMA guidelines for transparency .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in preclinical models?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to estimate EC50 values for antibody response. Validate models with bootstrapping (1,000 iterations) and assess goodness-of-fit via visual predictive checks. For time-dependent responses, employ longitudinal analysis (e.g., generalized estimating equations) to account for repeated measures .

Q. How should researchers address ethical challenges in post-marketing surveillance studies of this compound?

- Methodological Answer : Implement anonymized data sharing protocols compliant with GDPR and local IRB requirements. Conduct risk assessments for data breaches and provide mandatory training on ethical data handling. Use stratified sampling to ensure representation of high-risk populations (e.g., immunocompromised individuals) while minimizing participant burden .

Q. Methodological Frameworks

Q. What protocols are recommended for meta-analyses of this compound’s efficacy in immunocompromised populations?

- Methodological Answer : Follow PRISMA guidelines to define inclusion/exclusion criteria, focusing on studies with explicit immunocompromised cohorts (e.g., HIV+, chemotherapy patients). Extract hazard ratios (HRs) for seroprotection and synthesize using inverse-variance weighting. Assess publication bias via funnel plots and Egger’s test. Report heterogeneity using I² and Tau² metrics .

Q. How can conflicting results in adjuvant mechanisms of this compound’s 1018 ISS be experimentally reconciled?

- Methodological Answer : Perform in vitro TLR9 activation assays using HEK-Blue reporter cells to compare 1018 ISS with control CpG motifs. Validate findings with flow cytometry (e.g., dendritic cell maturation markers CD80/CD86). For contradictory in vivo data, design head-to-head murine studies comparing this compound with alternative adjuvants (e.g., alum), measuring cytokine profiles (IFN-γ, IL-5) .

Q. Data Reporting Standards

Q. What minimal data must be included in publications to validate this compound’s long-term efficacy?

- Methodological Answer : Report anti-HBs geometric mean concentrations (GMCs) at 6, 12, and 24 months post-vaccination, with 95% confidence intervals. Include Kaplan-Meier curves for seroprotection persistence and attrition rates. For comparators, provide cross-study harmonization of endpoints (e.g., identical ELISA cutoffs). Raw datasets should be deposited in repositories like ClinicalTrials.gov or Dryad .

Q. How should researchers document this compound’s batch-to-batch variability in stability studies?

- Methodological Answer : Conduct accelerated stability testing (25°C/60% RH) over 6 months, measuring antigenicity via SDS-PAGE and adjuvant potency via TLR9 binding assays. Use control charts to monitor critical quality attributes (CQAs) like pH and endotoxin levels. Publish results following ICH Q1A guidelines, with raw data in supplementary files .

Propriétés

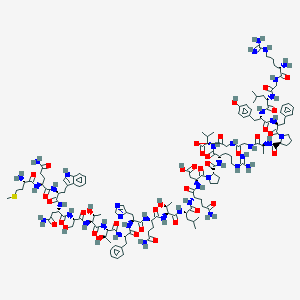

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]oxy-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H199N39O38S/c1-66(2)50-87(155-104(185)62-152-112(190)80(136)29-20-45-147-134(142)143)118(196)160-89(53-75-34-36-78(179)37-35-75)121(199)166-94(54-74-26-16-13-17-27-74)131(209)173-47-22-32-97(173)126(204)154-69(7)111(189)151-61-103(184)150-63-106(188)212-133(211)107(68(5)6)169-116(194)83(31-21-46-148-135(144)145)159-127(205)98-33-23-48-174(98)132(210)95(58-105(186)187)167-115(193)85(39-42-100(139)181)157-119(197)88(51-67(3)4)164-128(206)108(70(8)176)170-117(195)86(40-43-101(140)182)158-123(201)92(56-77-60-146-65-153-77)162-120(198)90(52-73-24-14-12-15-25-73)165-129(207)109(71(9)177)172-130(208)110(72(10)178)171-125(203)96(64-175)168-124(202)93(57-102(141)183)163-122(200)91(55-76-59-149-82-30-19-18-28-79(76)82)161-114(192)84(38-41-99(138)180)156-113(191)81(137)44-49-213-11/h12-19,24-28,30,34-37,59-60,65-72,77,80-81,83-98,107-110,149,175-179H,20-23,29,31-33,38-58,61-64,136-137H2,1-11H3,(H2,138,180)(H2,139,181)(H2,140,182)(H2,141,183)(H,150,184)(H,151,189)(H,152,190)(H,154,204)(H,155,185)(H,156,191)(H,157,197)(H,158,201)(H,159,205)(H,160,196)(H,161,192)(H,162,198)(H,163,200)(H,164,206)(H,165,207)(H,166,199)(H,167,193)(H,168,202)(H,169,194)(H,170,195)(H,171,203)(H,172,208)(H,186,187)(H4,142,143,147)(H4,144,145,148)/t69-,70+,71+,72+,77?,80-,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSXSWRZQFPVTJ-ZQQKUFEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)OC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5C=NC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H199N39O38S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3008.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-34-9 | |

| Record name | Hepatitis B virus pre-S region fragment 120-145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.